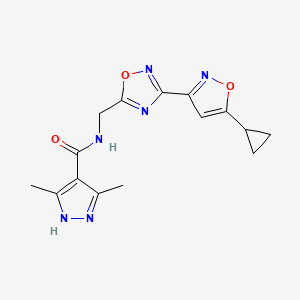

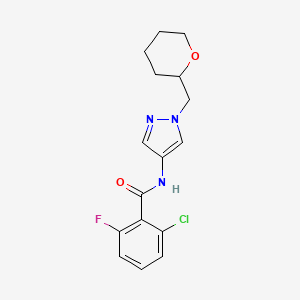

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

DNA Cross-Linking and Antitumor Activity

Research indicates that certain cyclopropyl-containing compounds demonstrate remarkable antitumor activity through DNA cross-linking mechanisms. Specifically, a cyclopropylpyrroloindole antibiotic, closely related in structural motif to N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide, has shown to form covalent interstrand DNA cross-links within tumor cells, necessitating metabolic activation for DNA cross-linking to occur. This mechanism underpins its potent cytotoxic activity, highlighting a potential pathway through which this compound derivatives could exert antitumor effects (Składanowski, Koba, & Konopa, 2001).

Antibacterial and Antifungal Properties

A series of novel substituted benzamides, sharing a core structure reminiscent of this compound, has been synthesized to evaluate their antibacterial and antifungal activities. These compounds have demonstrated potent antimicrobial properties, underscoring the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Raju et al., 2010).

Dopamine D2 Receptor Binding

Investigations into the binding affinities of substituted benzamide drugs, including compounds structurally similar to this compound, have revealed high specificity for dopamine D-2 receptors in the rat brain, both in vitro and in vivo. This suggests that this compound derivatives could serve as valuable tools in studies of central dopamine D-2 receptors, with implications for developing treatments for neurological disorders (Köhler, Hall, Ogren, & Gawell, 1985).

Positron Emission Tomography Imaging Studies

In the context of neurology, benzamide derivatives structurally related to this compound have been explored for their suitability in positron emission tomography (PET) imaging studies of the dopamine D2 receptor. Preliminary in vivo studies suggest that specific fluorine-18 labeled benzamide analogs could be promising candidates for PET imaging, providing insights into dopamine-related disorders (Mach et al., 1993).

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide is the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a variety of physiological processes including immune response and regulation of inflammation .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme .

Biochemical Pathways

Given its target, it is likely that it impacts the corticosteroid metabolic pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-20-15-8-10-18(11-9-15)14-6-2-12(3-7-14)16(19)17-13-4-5-13/h2-3,6-7,13,15H,4-5,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVATBBWBHLNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2711308.png)

![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)